molecular formula C21H25ClN2O5S B2722757 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide CAS No. 863321-27-1

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B2722757
CAS No.: 863321-27-1
M. Wt: 452.95
InChI Key: QGICKMWALUBSFJ-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide is a chemical compound of high interest in medicinal chemistry and oncology research. It is offered with a purity of 90% and above and is available for purchase in quantities ranging from 1mg to 50mg . This compound belongs to a class of molecules featuring a 7-membered azepane ring and a sulfonamide functional group. Recent scientific investigations into structurally similar 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have identified them as potent and selective inhibitors of Carbonic Anhydrase IX (CAIX) . CAIX is a transmembrane enzyme overexpressed in various solid tumors but is largely absent in normal tissues, making it a promising target for anticancer drug development . These related inhibitors are designed to coordinate with the zinc ion in the CAIX active site through their sulfonamide group, while the azepane ring and the aryl benzamide moiety engage in key hydrophobic and π-stacking interactions . In vitro studies of these analogues have demonstrated potent CAIX inhibitory activity, with IC50 values in the low nanomolar range, and have shown promising antiproliferative effects in screenings against the NCI-60 panel of human tumor cell lines . This suggests potential research applications for this compound class in investigating tumor biology and developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-28-16-8-10-18(19(14-16)29-2)23-21(25)15-7-9-17(22)20(13-15)30(26,27)24-11-5-3-4-6-12-24/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICKMWALUBSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the azepane sulfonyl group and the chloro and dimethoxyphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane Sulfonyl Groups

Compound 1 : 3-(1-Azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide (C₁₅H₁₈ClN₅O₃S)
  • Key Differences : Replaces the 2,4-dimethoxyphenyl group with a 1H-1,2,4-triazol-3-yl substituent.
  • Its molecular weight (383.85 g/mol) is lower than the target compound, which may affect bioavailability .
Compound 2 : 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide (C₂₁H₂₆N₂O₆S₂)
  • Key Differences : Features an ethylsulfonyl group and hydroxyl substituent on the phenyl ring.
  • Implications : The hydroxyl group could improve water solubility (11.6 µg/mL at pH 7.4) but may reduce membrane permeability. The ethylsulfonyl moiety might confer distinct metabolic stability compared to the target compound .

Analogues with Shared 2,4-Dimethoxyphenyl Substituents

Compound 3 : 3-amino-4-chloro-N-(2,4-dimethoxyphenyl)benzamide (C₁₅H₁₅ClN₂O₃)
  • Key Differences: Lacks the azepane sulfonyl group, replacing it with an amino group.
  • This compound may serve as a precursor or intermediate in synthetic pathways .
Compound 4 : 4-Chloro-N-(1-(2,4-dimethoxyphenyl)ethyl)-3-sulfamoylbenzamide
  • Key Differences : Incorporates a sulfamoyl group instead of azepane sulfonyl and adds an ethyl linker to the dimethoxyphenyl group.
  • The sulfamoyl group may enhance interactions with serine proteases or carbonic anhydrases .

Functional Analogues in Pharmacology and Agriculture

Compound 5 : PH-797804 (C₂₀H₁₈BrF₂N₃O₃)
  • Key Features : A bromo-difluorophenyl benzamide with demonstrated activity as an osteoarthritis agent.
  • Structural divergence (e.g., bromo and difluorophenyl groups) underscores the role of halogenation in target selectivity .
Compound 6 : Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide)
  • Key Features: A pesticide with a cyanoethoxymethyl substituent.
  • Implications: Demonstrates the versatility of benzamide scaffolds in agrochemical applications. The electron-withdrawing cyano group may enhance stability under environmental conditions .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Activity Notes Source
Target Compound C₂₁H₂₄ClN₂O₅S 467.94 (calculated) Azepane sulfonyl, 2,4-dimethoxyphenyl N/A
3-(1-Azepanylsulfonyl)-4-chloro-N-(triazolyl)benzamide C₁₅H₁₈ClN₅O₃S 383.85 Triazolyl substituent N/A
4-(azepan-1-ylsulfonyl)-N-(ethylsulfonyl-hydroxyphenyl)benzamide C₂₁H₂₆N₂O₆S₂ 466.6 Ethylsulfonyl, hydroxyl 11.6 µg/mL (pH 7.4)
3-amino-4-chloro-N-(2,4-dimethoxyphenyl)benzamide C₁₅H₁₅ClN₂O₃ 306.74 Amino group Intermediate role
PH-797804 C₂₀H₁₈BrF₂N₃O₃ 466.28 Bromo, difluorophenyl Osteoarthritis agent

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The azepane sulfonyl group in the target compound may enhance solubility compared to smaller sulfonamide derivatives (e.g., Compound 4). However, bulky substituents like azepane could reduce blood-brain barrier penetration.
  • Functional Potential: The 2,4-dimethoxyphenyl group is recurrent in intermediates (Compound 3) and bioactive molecules (e.g., repaglinide in ), suggesting its role in binding aromatic receptors or enzymes.
  • Data Limitations : Bioactivity and pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide is a synthetic compound belonging to the class of sulfonylbenzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃ClN₂O₃S
  • Molecular Weight : 368.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways.
  • DNA/RNA Interaction : The compound may intercalate or bind to nucleic acids, thereby affecting gene expression and cellular function.

Antimicrobial Properties

Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial folate synthesis.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis.

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Mechanism :
    • A recent study focused on the anticancer effects of similar benzamide derivatives on human breast cancer cells (MCF-7). Results indicated that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis rates compared to controls.

Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 5 µg/mL
AntimicrobialEscherichia coliMIC = 10 µg/mL
AnticancerMCF-7 Cells50% reduction in viability at 20 µM
Apoptosis InductionMCF-7 CellsIncreased caspase activity

Q & A

Q. What are the key steps and optimal conditions for synthesizing 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide?

The synthesis involves a multi-step approach:

  • Sulfonylation : React the benzamide precursor with a sulfonyl chloride derivative under basic conditions (e.g., sodium hydroxide) to introduce the azepane-sulfonyl group.
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .
  • Temperature control : Maintain temperatures between 50–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization is recommended to isolate the pure compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the molecular structure by identifying proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, sulfonamide signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., [M+H]+ ion) .
  • Infrared Spectroscopy (IR) : Detects functional groups like sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Assess purity (>95%) and monitor degradation products .

Q. How can reaction parameters be optimized to minimize by-products during synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions .
  • Catalyst use : Amine bases (e.g., triethylamine) or phase-transfer catalysts enhance reaction efficiency .
  • Stoichiometry : Maintain a 1:1 molar ratio of benzamide and sulfonyl chloride to avoid excess reagent accumulation .
  • Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies intermediates .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different studies?

  • Dose-response assays : Establish activity thresholds using standardized concentrations (e.g., IC50 values) to compare studies .
  • Assay validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm target specificity .
  • Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity variations .

Q. What computational strategies are effective in predicting the reactivity and interaction mechanisms of this compound?

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., sulfonamide bond formation) and transition states .
  • Molecular docking : Predict binding modes with biological targets (e.g., enzymes) using software like AutoDock .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy groups) with bioactivity data to guide design .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound’s core structure?

  • Substituent variation : Modify the azepane ring (e.g., alkylation) or dimethoxyphenyl group (e.g., halogen substitution) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the sulfonamide with carbamate or urea groups to evaluate potency retention .
  • Enzyme inhibition assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) to quantify SAR trends .

Q. What methodologies are recommended for analyzing degradation products or impurities formed during storage or synthesis?

  • LC-MS/MS : Profile impurities with high sensitivity and identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges .
  • Reference standards : Compare degradation products with synthesized impurities for accurate identification .

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